2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa (oxygen-containing) and diaza (nitrogen-containing) rings, a furan-2-ylmethyl substituent, and a sulfanyl-linked acetamide group bound to a 2,4,6-trimethylphenyl moiety. The furan moiety may contribute to electron-rich regions, influencing reactivity or binding interactions, while the trimethylphenyl group could enhance lipophilicity, impacting pharmacokinetic properties.
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-15-11-16(2)22(17(3)12-15)27-21(30)14-34-26-28-23-19-8-4-5-9-20(19)33-24(23)25(31)29(26)13-18-7-6-10-32-18/h4-12H,13-14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVULNSOHEUUAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the diazatricyclic system: This step involves the formation of a tricyclic structure through a series of cyclization reactions.
Attachment of the sulfanyl group: This can be done using thiol reagents under appropriate conditions.
Coupling with the trimethylphenyl group: This step involves the formation of an amide bond between the furan-diazatricyclic intermediate and the trimethylphenyl acetamide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and diazatricyclic system can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethylphenyl group can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Similarities
Compounds with analogous heterocyclic cores, such as pyrimidine or guanidine derivatives, share electronic characteristics but differ in geometry. For instance, guanidine-containing heterocycles exhibit strong basicity and nucleophilicity, enabling roles in catalysis or anion recognition . However, the tricyclic framework of the target compound introduces steric constraints absent in simpler bicyclic systems (e.g., (2S,5R,6R)-penicillin derivatives in ), limiting conformational flexibility and altering reactivity .
Data Table: Key Properties of Comparable Compounds
Research Findings and Challenges
- Electronic vs. Structural Isovalency: While the target compound may share electron density profiles with pyrimidine analogs, its rigid tricyclic geometry distinguishes its reactivity.
- Synthetic Complexity : The compound’s fused-ring system presents challenges in regioselective functionalization, requiring advanced techniques like asymmetric catalysis or directed C–H activation.
- Biological Potential: Preliminary docking studies (extrapolated from guanidine derivatives ) suggest possible interactions with protease enzymes, but empirical validation is needed.
Biological Activity
The compound 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features—including a furan moiety and a diazatricyclo framework—suggest a variety of biological activities that merit detailed exploration.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 473.52 g/mol. The presence of multiple functional groups such as the furan ring and sulfanyl group enhances its reactivity and interaction with biological systems.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity : Related compounds have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against various bacterial strains.
- Cytotoxic Effects : Some derivatives have been associated with inducing apoptosis in cancer cell lines.
Anticancer Activity
Research has indicated that compounds similar to this acetamide exhibit moderate to strong antiproliferative activity in human leukemia cell lines. For instance, thiazolidinone derivatives with furan moieties have been shown to induce apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest .
Case Study :
A study investigating the effects of thiazolidinone compounds found that specific substitutions on the furan ring significantly influenced anticancer efficacy. Compounds with electron-donating groups at the para position on the aromatic ring exhibited enhanced cytotoxicity .
Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties. For example, compounds containing similar furan and sulfur functionalities have been reported to possess antibacterial effects against Staphylococcus aureus .
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Hydroxymethyl)-2-furan carboxylic acid | Furan ring | Antibacterial activity |
| 4-chloro-N-(3-methylphenyl)benzamide | Amide bond | Anticancer properties |
| Furan derivatives with thiol groups | Furan and sulfur moieties | Antimicrobial effects |
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies suggest that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Interaction Studies
Initial findings indicate that the compound may interact with specific targets within cancer cells, potentially disrupting critical signaling pathways such as the Rho GTPase pathway, which is implicated in cancer cell migration and invasion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
